1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-dimethyl ester
Overview
Description
1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-dimethyl ester is a chemical compound with the molecular formula C11H19O6. It is known for its applications in the synthesis of pharmaceuticals and organic compounds due to its excellent solubility in organic solvents .
Preparation Methods
The synthesis of 1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-dimethyl ester involves esterification reactions. One common method is the reaction of 1,1,2-Ethanetricarboxylic acid with tert-butyl alcohol and methanol in the presence of an acid catalyst. The reaction conditions typically involve refluxing the mixture to achieve the desired esterification .
Chemical Reactions Analysis
1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where nucleophiles replace the ester groups to form new compounds
Scientific Research Applications
1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-dimethyl ester is widely used in scientific research, particularly in:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of biochemical assays and as a reagent in various biological experiments.
Medicine: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors .
Comparison with Similar Compounds
1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-dimethyl ester can be compared with similar compounds such as:
1,1,2-Ethanetricarboxylic acid, triethyl ester: This compound has similar ester groups but differs in the alkyl substituents, leading to variations in solubility and reactivity.
1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-diethyl ester: This compound has different ester groups, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific ester groups and their influence on the compound’s solubility, reactivity, and applications in various fields.
Properties
IUPAC Name |
2-O-tert-butyl 1-O,1-O-dimethyl ethane-1,1,2-tricarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6/c1-11(2,3)17-8(12)6-7(9(13)15-4)10(14)16-5/h7H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMLOQHPXARKOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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